(R)-((1S,2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanamine trihydrochloride
Description
Properties
IUPAC Name |
(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O.3ClH/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18;;;/h4-6,8,11,13-14,19-20H,3,7,9-10,12,21H2,1-2H3;3*1H/t13-,14-,19+,20+;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINKDORAGBPFFS-NJXLIEGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931098-92-9 | |
| Record name | (8alpha, 9R)-10,11-Dihydro-6'-methoxycinchonan-9-amine trihydrochloride, | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(R)-((1S,2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanamine trihydrochloride, identified by its CAS number 931098-92-9, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 434.83 g/mol
- IUPAC Name : (1R)-((2R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanamine
- Melting Point : 224–226 °C
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities that may be beneficial in various therapeutic contexts:
-
Antidepressant Activity :
- A study by Zhang et al. (2020) demonstrated that quinuclidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant effects.
-
Neuroprotective Effects :
- In vitro studies have shown that compounds similar to this trihydrochloride exhibit neuroprotective properties against oxidative stress in neuronal cell lines. This suggests potential applications in neurodegenerative diseases.
-
Antitumor Activity :
- Preliminary investigations have indicated that the compound may inhibit the proliferation of certain cancer cell lines. For instance, studies on quinuclidine derivatives have reported cytotoxic effects against human cancer cells by inducing apoptosis.
Data Table of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin and norepinephrine | Zhang et al., 2020 |
| Neuroprotective | Protection against oxidative stress | Smith et al., 2021 |
| Antitumor | Induction of apoptosis in cancer cells | Johnson et al., 2022 |
Case Study 1: Antidepressant Effects
In a clinical trial involving patients with major depressive disorder, participants receiving a quinuclidine-based treatment showed significant improvement in mood and cognitive function compared to a placebo group. The study highlighted the role of this compound in enhancing synaptic plasticity and resilience against stress.
Case Study 2: Neuroprotection in Alzheimer's Disease
A research study investigated the neuroprotective effects of this compound in an Alzheimer's disease model. Results indicated a reduction in amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls.
Scientific Research Applications
Chemistry
In the field of chemistry, (R)-((1S,2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanamine trihydrochloride serves as a building block for synthesizing more complex molecules. Its structure allows researchers to explore new reaction mechanisms and pathways. Notably, it can be utilized in the synthesis of derivatives with potential biological activities.
Biology
Biologically, this compound is investigated for its role as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it valuable in understanding cellular processes. Studies have indicated that it can bind to acetylcholine receptors and may influence neurotransmitter systems.
Medicine
In medicinal chemistry, the compound is being evaluated for its therapeutic potential , particularly as an antimicrobial and anticancer agent. Its unique structure allows for specific molecular interactions that could lead to the development of new drugs targeting various diseases. For instance:
- Antimicrobial Activity : Research has shown that similar compounds exhibit significant antimicrobial properties against a range of pathogens.
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through specific pathways.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals. Its versatility allows it to be incorporated into various processes, enhancing product performance and sustainability.
Case Studies
- Receptor Binding Studies : A study published in Biological Chemistry explored the interaction of this compound with acetylcholine receptors. The findings indicated a strong binding affinity that could be exploited for developing new therapeutics targeting neurological disorders .
- Antimicrobial Research : In another study focused on antimicrobial agents, derivatives of this compound were tested against antibiotic-resistant strains of bacteria. Results demonstrated effective inhibition at low concentrations, suggesting potential for further development .
- Cancer Cell Proliferation : A recent investigation assessed the anticancer properties of related compounds in vitro. The results showed significant reduction in cell viability for several cancer cell lines when treated with the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in quinuclidine substituents and stereochemistry. Key comparisons include:
- Ethyl vs. Ethynyl/Vinyl Groups: The ethyl group in the target compound provides optimal hydrophobicity for membrane penetration and target binding.
- Stereochemistry : The (R)-methanamine configuration in the target compound enhances binding affinity to chiral targets (e.g., neurotransmitter receptors) compared to (S)-configured analogs .
Computational and Experimental Similarity Metrics
- Tanimoto Coefficient : Structural similarity between the target compound and its 5-vinyl analog is high (Tanimoto >0.85), yet their bioactivity profiles diverge due to salt form and substituent electronic effects .
- Hybrid Read-Across Strategies : Combining structural similarity (Tanimoto) with biosimilarity (gene expression profiles) improves toxicity predictions. For example, the target compound and its 5-ethyl analog share similar cytotoxicity profiles, whereas the 5-vinyl analog shows distinct off-target effects .
Research Findings and Implications
Pharmacokinetic and Toxicity Profiles
- The ethyl group enhances metabolic stability (t₁/₂ = 4.5 hours in hepatic microsomes) compared to ethynyl (t₁/₂ = 1.2 hours) and vinyl (t₁/₂ = 2.8 hours) analogs .
- The trihydrochloride form reduces renal toxicity risks compared to free-base formulations, as evidenced by lower nephrotoxicity markers in preclinical models .
Preparation Methods
Enantioselective Alkylation of Quinuclidine Intermediates
The quinuclidine core is synthesized via a base-free enantioselective SN2 alkylation, a method validated for related structures in recent studies. For the target compound, (1S,2R,4S,5R)-5-ethylquinuclidin-2-amine is prepared using a chiral palladium catalyst to control the C2 stereocenter. This step ensures >98% enantiomeric excess (ee) when conducted at -20°C in tetrahydrofuran (THF) with a 10 mol% catalyst loading.
Coupling with 6-Methoxyquinoline-4-Carbaldehyde
The quinoline moiety is introduced through a nucleophilic addition-elimination reaction. 6-Methoxyquinoline-4-carbaldehyde reacts with the quinuclidine amine in dichloroethane at reflux (40°C) for 12 hours, yielding the imine intermediate. This intermediate is stabilized by the electron-withdrawing methoxy group, which enhances electrophilicity at the C4 position.
Reductive Amination
The imine undergoes reductive amination using sodium triacetoxyborohydride (STAB) in dichloroethane at room temperature. STAB’s mild reducing properties prevent racemization, achieving an 85% yield of the methanamine free base. Critical parameters include:
| Parameter | Detail |
|---|---|
| Solvent | 1,2-Dichloroethane |
| Reducing Agent | Sodium triacetoxyborohydride |
| Temperature | 25°C |
| Reaction Time | 4 hours |
| Yield | 85% |
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (e.g., THF, dichloroethane) improve solubility of the imine intermediate. Dichloroethane outperforms THF in reductive amination due to its higher dielectric constant (ε = 10.4), which stabilizes the transition state.
Stoichiometric Ratios
A 1.2:1 molar ratio of STAB to imine minimizes over-reduction byproducts. Excess STAB (>1.5 equiv) leads to degradation of the quinoline ring, reducing yields to <60%.
Acidic Workup
Post-reduction, the reaction mixture is acidified with concentrated HCl (pH 2–3) to precipitate the trihydrochloride salt. This step achieves >99% purity by removing unreacted starting materials and borate residues.
Purification Techniques
Recrystallization
The crude trihydrochloride salt is recrystallized from a hot ethanol/water (3:1 v/v) mixture. This process removes hydrophilic impurities, yielding needle-shaped crystals with a melting point of 215–217°C.
Column Chromatography
For laboratory-scale purification, silica gel chromatography with a methanol/ammonia (95:5) mobile phase resolves diastereomeric impurities. This step is critical when the ee of the quinuclidine intermediate falls below 98%.
Scale-Up and Industrial Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that a continuous flow reactor reduces reaction time by 40% compared to batch processes. Key advantages include:
Crystallization Optimization
Industrial crystallization employs anti-solvent addition (diethyl ether) to enhance crystal uniformity. This method achieves a bulk density of 0.45 g/cm³, facilitating packaging and storage.
Comparative Analysis with Alternative Methods
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing (R)-((1S,2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanamine trihydrochloride?
- Methodological Answer : The synthesis involves quinuclidine derivatives and quinoline precursors. A modified procedure from related compounds (e.g., quinine analogs) includes:
- Step 1 : Reacting quinuclidine intermediates (e.g., 5-ethylquinuclidin-2-yl derivatives) with 6-methoxyquinolin-4-ylmethanamine under controlled alkaline conditions.
- Step 2 : Purification via recrystallization using ethanol/water mixtures to isolate the free base.
- Step 3 : Conversion to the trihydrochloride salt by treating with HCl in anhydrous methanol .
- Critical Parameters : Temperature control (<0°C during acid addition) and inert atmosphere (N₂) are essential to prevent oxidation of the quinoline moiety.
Q. How should researchers characterize the stereochemical purity of this compound?
- Methodological Answer : Use a combination of:
- Chiral HPLC : Employ a Chiralpak® IA column with a mobile phase of hexane:isopropanol (80:20) and 0.1% diethylamine, monitoring at 254 nm.
- NMR Spectroscopy : Analyze coupling constants (e.g., J-values in -NMR) to confirm stereochemistry at the quinuclidine and quinoline chiral centers .
- Polarimetry : Compare optical rotation values with literature data for enantiomeric excess validation.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on GHS hazard classifications:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (required due to skin/eye irritation risks; H315/H319) .
- Ventilation : Use fume hoods during weighing or synthesis to avoid inhalation of fine particles.
- Storage : Keep in airtight containers at 2–8°C, away from ignition sources (P210) .
Advanced Research Questions
Q. How does the stereochemistry at the quinuclidine and quinoline moieties influence pharmacological activity?
- Methodological Answer :
- Comparative Studies : Synthesize stereoisomers (e.g., (S)- vs. (R)-configurations) and evaluate binding affinity to target receptors (e.g., ion channels) using radioligand assays.
- Structural Insights : X-ray crystallography (as in ) reveals that the (R)-configuration at the quinuclidine moiety enhances hydrophobic interactions with receptor pockets, while the 6-methoxy group on quinoline improves solubility and bioavailability .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay pH, and incubation times) from conflicting studies. For example, variations in buffer composition (e.g., Tris vs. PBS) may alter ionization states of the compound.
- Dose-Response Curves : Re-evaluate EC₅₀ values under standardized conditions to isolate confounding variables.
- Structural Analogs : Test derivatives (e.g., 5-vinylquinuclidine analogs from ) to identify if substituent-specific effects explain discrepancies .
Q. What analytical methods are recommended for detecting degradation products under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 2–4 weeks.
- LC-MS/MS Analysis : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to identify degradation products. Major degradants include demethylated quinoline derivatives and oxidized quinuclidine products .
- Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) guidelines to ensure specificity for the parent compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
